molecular formula C11H13ClN2 B3059891 N-Methyl-1-(5-quinolinyl)methanamine hydrochloride CAS No. 1390655-07-8

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride

Cat. No.: B3059891
CAS No.: 1390655-07-8
M. Wt: 208.69
InChI Key: SQWYZSORJXHOMA-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-quinolinyl)methanamine hydrochloride: is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride typically involves the methylation of 1-(5-quinolinyl)methanamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized side chains.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between quinoline derivatives and biological targets such as enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Quinoline derivatives are known for their activity against various central nervous system (CNS) diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its quinoline backbone provides chromophoric properties that are useful in colorant production.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-quinolinyl)methanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in CNS pathways. The quinoline ring can intercalate with DNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    1-(5-quinolinyl)methanamine: The parent compound without the methyl group.

    N-Methyl-1-(3-quinolinyl)methanamine hydrochloride: A positional isomer with the methylamine group at the 3-position.

    Quinoline: The basic heterocyclic structure without any substituents.

Uniqueness: N-Methyl-1-(5-quinolinyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with CNS targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-1-quinolin-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11;/h2-7,12H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYZSORJXHOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=NC2=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390655-07-8
Record name 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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